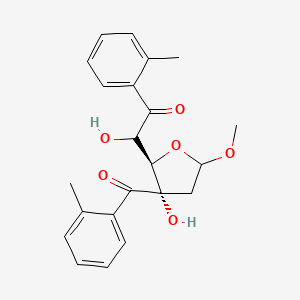

2-Hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-(o-tolyl)ethan-1-one

Beschreibung

This compound is a structurally complex molecule featuring a tetrahydrofuran core substituted with hydroxyl, methoxy, 2-methylbenzoyl, and o-tolyl groups. Structural analogs, such as furan-3(2H)-one derivatives (e.g., compounds 9, 10, and 11 in ), share similarities in their cyclic ether frameworks and hydroxylated side chains, though their substituents and stereochemical complexity differ significantly .

Eigenschaften

CAS-Nummer |

4330-34-1 |

|---|---|

Molekularformel |

C22H24O6 |

Molekulargewicht |

384.4 g/mol |

IUPAC-Name |

2-hydroxy-2-[(2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone |

InChI |

InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21-,22-/m1/s1 |

InChI-Schlüssel |

PSUQQBDUHQQQHR-NPTZKERSSA-N |

Isomerische SMILES |

CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Key Reaction Steps and Conditions

Acid-Catalyzed Methanolysis and Sodium Bicarbonate Neutralization

- The starting material is subjected to acid-catalyzed methanolysis to form methylated derivatives of the tetrahydrofuran ring.

- The reaction mixture is then treated with an excess of sodium bicarbonate to neutralize hydrogen chloride formed during the process, stirred for 30 minutes, and filtered to remove salts.

- This step avoids the addition of water in the workup, which is critical to prevent decomposition and emulsion formation during purification.

Sodium Periodate Oxidation

- The filtrate containing the methylated tetrahydrofuran derivative is treated with sodium periodate (approximately 5% of the total volume) either as a suspension or hot solution.

- The mixture is stirred at room temperature for 18 hours or longer, facilitating selective oxidation of vicinal diols to aldehydes or ketones.

- After oxidation, sodium bicarbonate is added again, and the mixture is stirred for 30 minutes before filtration and concentration to an oil.

- This oil can be dissolved in suitable solvents and filtered to remove salts, yielding a material suitable for further derivatization.

Solvent and Temperature Control

- Tetrahydrofuran is often used as a solvent for oxidation, with the amount adjusted relative to methanol content.

- The reaction temperature is carefully controlled, with cooling baths (ice/water or acetonitrile/CO2) used to maintain temperatures between 0 °C and 30 °C during sensitive steps such as acetyl chloride addition.

- Heating under mild vacuum (around 50 °C) is applied to remove solvents like acetic acid without decomposing the product.

- Thin film evaporation is employed for product purification to avoid emulsion formation and facilitate scale-up.

Acetylation and Derivatization

- Acetylation of methylated derivatives is performed using acetyl chloride in the presence of pyridine as a base.

- The reaction is conducted at low temperatures (0 to 6 °C) with controlled addition of acetyl chloride over 45 minutes.

- After reaction completion, aqueous workup includes extraction with dichloromethane, washing with aqueous hydrochloric acid and brine, and drying over sodium sulfate.

- The acetylated product can be further converted into diacetate derivatives useful as pharmaceutical intermediates.

Experimental Data Summary

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| Acid-catalyzed methanolysis | Methanol, catalytic sulfuric acid, sodium acetate neutralization | Formation of methylated tetrahydrofuran derivatives; avoids water addition to prevent decomposition |

| Sodium bicarbonate treatment | Excess sodium bicarbonate, stirred 30 min | Neutralizes HCl and facilitates salt removal |

| Sodium periodate oxidation | Sodium periodate (12 g, 0.056 mol), room temperature, 6-18 h | Selective oxidation of diols; reaction monitored by GC |

| Acetylation | Acetyl chloride (15.49 mol), pyridine, 0 to 6 °C, 7 h | Formation of acetylated derivatives; low temperature prevents side reactions |

| Workup and purification | Extraction with dichloromethane, washing with 1 N HCl and brine, drying over sodium sulfate | Removal of impurities and isolation of pure product |

| Solvent removal and drying | Rotary evaporation at 35-50 °C under mild vacuum | Concentration of product without decomposition |

Notes on Purity and Impurity Control

- The process emphasizes avoiding pyranose impurities by selective oxidation and acetylation steps.

- Neutralization with solid sodium acetate rather than aqueous base prevents emulsion and product decomposition.

- Use of thin film evaporation allows for efficient removal of solvents and purification at scale.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of various nucleoside analogs and other complex molecules.

Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.

Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in developing treatments for lymphoid malignancies.

Wirkmechanismus

The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with DNA polymerases and other enzymes involved in DNA replication. The compound’s molecular targets include various proteins and enzymes that regulate cell cycle progression and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, synthesis strategies, and analytical characterization.

Key Differences and Implications

Core Structure :

- The target compound’s tetrahydrofuran ring is more saturated and stereochemically complex than the furan-3(2H)-one cores of compounds 9–11 . This difference likely affects reactivity, stability, and intermolecular interactions.

Substituent Effects :

- The 2-methylbenzoyl and o-tolyl groups in the target compound introduce aromaticity and steric bulk, which may hinder nucleophilic attacks or enhance π-π stacking in supramolecular assemblies. In contrast, compounds 9–11 prioritize aliphatic substituents (e.g., ethyl, isopropyl), favoring hydrophobic interactions .

Synthesis Complexity: Compounds 9–11 were synthesized via Grignard reactions and alkylation under inert atmospheres, with yields up to 52% .

Research Findings and Limitations

- Bioactivity: No data on the target compound’s biological activity are available. However, furan-3(2H)-one derivatives (9–11) are often studied for antimicrobial or anti-inflammatory properties, suggesting that the target compound’s hydroxyl and aromatic groups could modulate similar activities .

- Safety and Handling : Unlike the unrelated purine derivative in , the target compound’s safety profile is undocumented. Standard precautions for handling hydroxylated aromatics (e.g., gloves, ventilation) should be assumed.

Biologische Aktivität

The compound 2-Hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-(o-tolyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.38 g/mol. The structure features a tetrahydrofuran ring, hydroxyl groups, and methoxy substituents that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H23O5 |

| Molecular Weight | 345.38 g/mol |

| Solubility | Moderately soluble |

| Log P | 2.45 |

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the methoxy and hydroxyl groups could enhance its interaction with microbial membranes, potentially leading to disruption of microbial growth.

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines. This suggests that the compound may have potential applications in treating inflammatory diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

- Free Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Membrane Interaction : The lipophilic nature of the methoxy groups may facilitate interaction with cell membranes, affecting permeability and function.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of related tetrahydrofuran derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in cell cultures.

Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Study 3: Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects revealed that treatment with the compound reduced TNF-α levels in LPS-stimulated macrophages by approximately 50%. This supports its potential use in managing chronic inflammatory conditions.

Q & A

Q. What strategies address discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer : Reproduce experiments under standardized conditions (solvent, temperature, reference). Use quantum-chemical NMR prediction tools (e.g., ACD/Labs or Gaussian GIAO) to compare experimental vs. theoretical shifts. Collaborative inter-laboratory validation minimizes instrument-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.